molecular formula C14H12Cl2N2O B4668502 2-(2,6-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide

2-(2,6-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide

Cat. No. B4668502
M. Wt: 295.2 g/mol
InChI Key: WJSBPESLPHBONW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific amides with various substituents to yield potent agonists or active molecules. For instance, synthesis studies have explored the structure-activity relationships of N-[2-(1-pyrrolidinyl)ethyl]acetamides, focusing on substitutions at the carbon adjacent to the amide nitrogen and the introduction of different alkyl and aryl substituents to enhance activity (Barlow et al., 1991).

Molecular Structure Analysis

Quantum chemical calculations using density functional theory (DFT) have been conducted to determine the molecular structural parameters, vibrational frequencies, and thermodynamic properties of related dichloro-N-dichlorophenyl acetamides. These studies provide insight into the conformation, electronic, and thermodynamic behavior of such compounds (Choudhary et al., 2014).

Chemical Reactions and Properties

Research into the chemical oxidation of acetamides has demonstrated the generation of products under various conditions, showcasing the reactivity channels of these compounds. This has implications for understanding their chemical behavior and potential applications in synthetic chemistry (Pailloux et al., 2007).

Physical Properties Analysis

X-ray crystallography has been utilized to elucidate the crystal structures of C,N-disubstituted acetamides, revealing hydrogen bonding patterns and molecular packing. These findings contribute to the understanding of the physical properties of such compounds, including their crystalline structure and intermolecular interactions (Narayana et al., 2016).

Chemical Properties Analysis

The vibrational spectroscopic analysis of acetamides provides insights into their stereo-electronic interactions, stability, and reactivity. Such analyses, through Raman and Fourier transform infrared spectroscopy, help understand the chemical properties and potential reactivity channels of these molecules (Mary et al., 2022).

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-12-2-1-3-13(16)11(12)8-14(19)18-9-10-4-6-17-7-5-10/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSBPESLPHBONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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